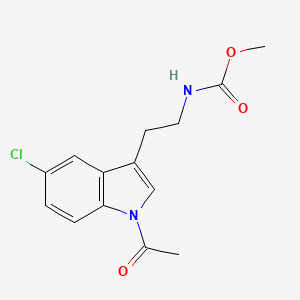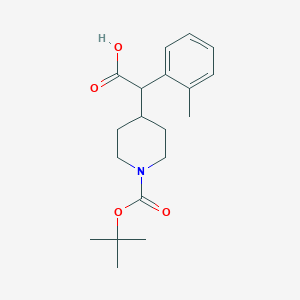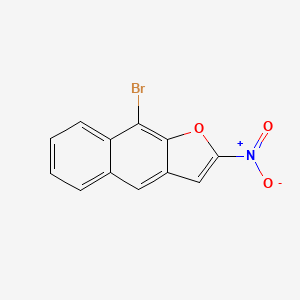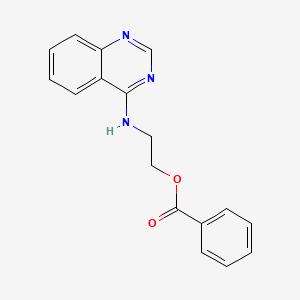
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is an organic compound that features a unique structure combining an indene moiety with a dichloroaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with 1H-indene-1-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichloroaniline moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichloroaniline moiety may enhance its binding affinity to certain targets, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline: Similar structure but with dimethylamino substitution.
2,6-Dichloroaniline: Lacks the indene moiety but shares the dichloroaniline core.
1H-Indene-1-carbaldehyde: Contains the indene moiety but lacks the dichloroaniline group.
Uniqueness
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is unique due to the combination of the indene and dichloroaniline groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H11Cl2N |
|---|---|
Peso molecular |
288.2 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C16H11Cl2N/c17-14-8-10(9-15(18)16(14)19)7-12-6-5-11-3-1-2-4-13(11)12/h1-9H,19H2 |
Clave InChI |
SZRDIKBVYMWOHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC2=CC3=CC(=C(C(=C3)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
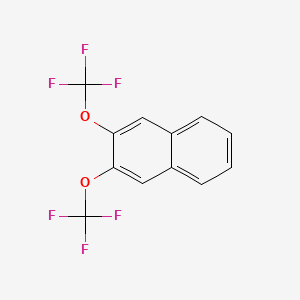


![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)
